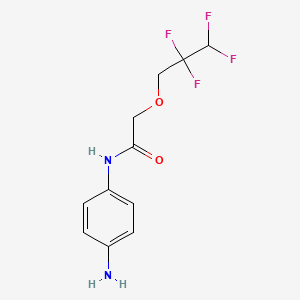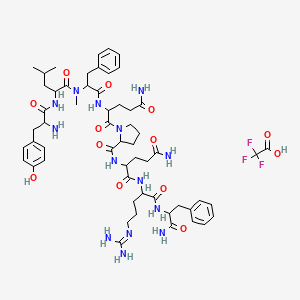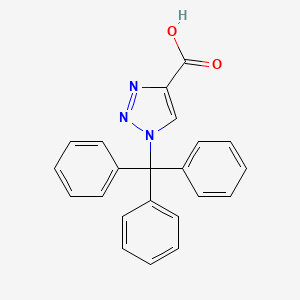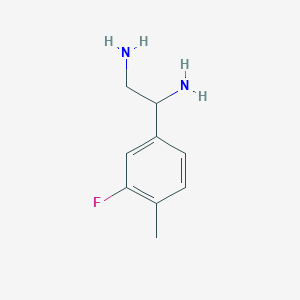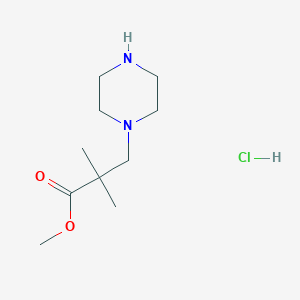
2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics, making these compounds valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl-, involves several methodsFor instance, the Umemoto reaction and Balts-Schiemann reaction are frequently employed for this purpose . These reactions typically require specific reagents and conditions, such as the use of fluorinating agents and controlled temperatures.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale synthesis using efficient and cost-effective methods. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial production techniques. The use of reliable fluorination technology and the accumulation of advanced knowledge in fluorine chemistry have further enhanced the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted pyridines .
Aplicaciones Científicas De Investigación
2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorophenylpyridine: Another fluorinated pyridine derivative with similar properties.
Trifluoromethylpyridine: Contains a trifluoromethyl group, offering distinct chemical and biological characteristics.
Uniqueness
2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- is unique due to its specific substitution pattern and the presence of both pyridine and difluorophenyl groups. This combination imparts unique physical, chemical, and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
1152541-95-1 |
|---|---|
Fórmula molecular |
C13H12F2N2 |
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
2,6-difluoro-N-(1-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C13H12F2N2/c1-9(12-7-2-3-8-16-12)17-13-10(14)5-4-6-11(13)15/h2-9,17H,1H3 |
Clave InChI |
GUWDZAYANCVIHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=N1)NC2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

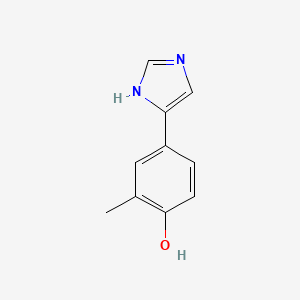
![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
